Aromadendrene

Descripción

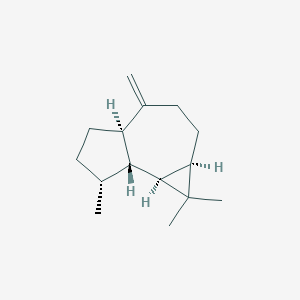

Structure

3D Structure

Propiedades

IUPAC Name |

(1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYNGVSTWVVPIC-XVIXHAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862020, DTXSID80881253 | |

| Record name | (+/-)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-39-4, 72747-25-2 | |

| Record name | Aromadendrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Aromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aromadendrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072747252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Aromadendrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1aR-(1aα,4aα,7α,7aβ,7bα)]-decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of Aromadendrene Type Sesquiterpenoids

Global Distribution Patterns Across Biological Kingdoms

The distribution of aromadendrene-type sesquiterpenoids spans several biological kingdoms, highlighting their evolutionary significance and diverse ecological roles. perfumerflavorist.comthescipub.com

Plantae: This kingdom is the most prominent source of aromadendranes. researchgate.net They are abundant in the essential oils of higher plants (Angiosperms), particularly in families like Myrtaceae and Lamiaceae. researchgate.netresearchgate.netresearchgate.net They are also found in Bryophytes, with liverworts being a notable source of the enantiomeric forms. researchgate.netrsc.org

Fungi: The fungal kingdom is another significant producer of these compounds. researchgate.netnih.gov They have been identified in various fungi, including Basidiomycetes like Agrocybe aegerita and other genera such as Aspergillus and Penicillium. researchgate.netnih.gov

Animalia: While less common, aromadendranes have been isolated from marine animals. Marine sponges are a known source of ent-aromadendranes, the enantiomeric counterparts to those typically found in higher plants. researchgate.net

Protista: Sesquiterpenes, including aromadendrane-type structures, have been identified in the volatile organic compound profiles of brown algae (Phaeophyceae), which belong to the Protista kingdom. semanticscholar.org

Monera: There is currently no significant evidence to suggest that organisms in the Monera kingdom (bacteria) are primary producers of this compound-type sesquiterpenoids, although microorganisms in general are known to produce a wide array of terpenoids. researchgate.netnih.gov

Occurrence in Plant Essential Oils

Plant essential oils are complex mixtures of volatile compounds, and this compound-type sesquiterpenes are common constituents that contribute to their aromatic profiles and biological properties. researchgate.net The chemical composition and concentration of these compounds can vary significantly based on the plant species, the part of the plant used, and the extraction process. researchgate.net

Prevalence in Specific Plant Genera and Species (e.g., Eucalyptus spp., Myrtaceae Family Members, Citrus maxima, Sclerocarya birrea, Ocimum basilicum, Duguetia glabriuscula, Matricaria aurea, Syzygium travancoricum, Artemisia baldshuanica, Metrosideros umbellata, Salvia spp.)

This compound and its isomers are found in a wide array of plant species across numerous families. Notably, (+)-Aromadendrene is a major constituent (55-70%) of the essential oil from Eucalyptus globulus. researchgate.netresearchgate.net The essential oils of various plants within the Myrtaceae family, such as Melaleuca alternifolia (Tea Tree), are also known sources. beilstein-journals.orgthescipub.comacademicjournals.org Studies have confirmed the presence of this compound and its derivatives in the specific plants listed in the outline and many others. For example, allo-aromadendrene has been identified in a specific chemotype of Citrus maxima leaves from Indonesia. rsc.orgnih.gov In Sclerocarya birrea (Marula), this compound was found in the stem bark at 13.63%, while allo-aromadendrene-epoxide was detected in the leaf oil. researchgate.netnih.gov The essential oil of Ocimum basilicum (Basil) contains small amounts of allo-aromadendrene and its oxide. academicjournals.orgresearchgate.net Furthermore, (+)-Aromadendrene has been reported in Artemisia baldshuanica and Metrosideros umbellata. beilstein-journals.orgtandfonline.com

The following interactive table details the occurrence of specific this compound-type compounds in various plant species.

| Plant Species | Family | Compound(s) Identified | Source(s) |

| Eucalyptus globulus | Myrtaceae | (+)-Aromadendrene | researchgate.netresearchgate.net |

| Corymbia citriodora | Myrtaceae | (+)-Ledene (Viridiflorene) | uoc.ac.in |

| Melaleuca alternifolia | Myrtaceae | (+)-Ledene (Viridiflorene) | beilstein-journals.orgthescipub.comnih.gov |

| Metrosideros umbellata | Myrtaceae | (+)-Aromadendrene, Allo-aromadendrene | beilstein-journals.orgtandfonline.comnih.gov |

| Syzygium travancoricum | Myrtaceae | Allo-aromadendrene | researchgate.netekb.eg |

| Citrus maxima | Rutaceae | Allo-aromadendrene, this compound | nih.govnatlib.govt.nz |

| Sclerocarya birrea | Anacardiaceae | This compound, Allo-aromadendrene-epoxide | thescipub.comresearchgate.netnih.gov |

| Ocimum basilicum | Lamiaceae | Allo-aromadendrene, this compound oxide | academicjournals.orgresearchgate.net |

| Salvia algeriensis | Lamiaceae | Viridiflorol (B1683568) | researchgate.net |

| Duguetia gardneriana | Annonaceae | Viridiflorene | academicjournals.org |

| Matricaria pubescens | Asteraceae | This compound | tjnpr.org |

| Artemisia baldshuanica | Asteraceae | (+)-Aromadendrene | tandfonline.com |

| Cinnamomum osmophloeum | Lauraceae | Allothis compound (B1252756) | researchgate.net |

| Piper amalago | Piperaceae | Allo-aromadendrene | researchgate.net |

| Cleome amblyocarpa | Cleomaceae | Allothis compound epoxide | researchgate.net |

| Protium bahianum | Burseraceae | This compound | natlib.govt.nz |

Influence of Environmental Factors on Essential Oil Composition

The chemical diversity and content of essential oils in plants are significantly influenced by both genetic and environmental factors. nih.gov Abiotic stressors such as temperature, water availability, soil conditions, and solar radiation can alter a plant's physiology and secondary metabolic processes. nih.govmdpi.com For instance, studies suggest that some plants increase their production of secondary metabolites when grown under stressful or poor conditions. The chemical composition of Cleome amblyocarpa has been observed to vary significantly based on environmental and climatic conditions. researchgate.net Similarly, lower precipitation was hypothesized to contribute to a higher essential oil yield in one population of Baccharis dracunculifolia. nih.gov These findings underscore that the surrounding environment plays a critical role in shaping the phytochemical profile of a plant, including its content of this compound-type sesquiterpenoids. researchgate.net

Seasonal Variation of this compound Content within Plant Species

The concentration of this compound and its derivatives within a single plant species can fluctuate with the seasons, often linked to the plant's growth stage and changing climatic conditions. tandfonline.comresearchgate.net

In a study of Protium bahianum, this compound was found to be a major component (21.0%) during the summer month of January. natlib.govt.nz

Research on Piper amalago identified allo-aromadendrene exclusively in samples collected during the rainy season, while it was absent in the dry season. researchgate.net

Conversely, the essential oil of Cinnamomum cassia leaves showed the highest content of allothis compound (1.26%) during the winter. tandfonline.com

The oleoresin essential oil of Dipterocarpus tubinatus also showed significant seasonal variations in its sesquiterpene composition between the dry and rainy seasons.

These variations highlight the importance of considering harvest time to obtain essential oils with specific chemical profiles.

Occurrence in Microorganisms

While plants are the most well-known source, this compound-type sesquiterpenoids are also widely found in microorganisms, particularly fungi. researchgate.netnih.gov The basidiomycete fungus Agrocybe aegerita produces several this compound-type compounds, including viridiflorene. researchgate.netnih.gov Other fungi in which these sesquiterpenoids have been identified include Muscodor yucatanensis, Aspergillus aculeatus lzuka, Penicillium melinii Thom, and Monascus purpureus. researchgate.netnih.gov The discovery of these compounds in microbes opens avenues for biotechnological production and further research into their synthesis and ecological roles in the microbial world. nih.gov

Chirality and Enantiomeric Distribution (e.g., Aromadendranes in Higher Plants vs. ent-Aromadendranes in Liverworts and Marine Sponges)

Chirality is a key feature of aromadendranes, and the distribution of their enantiomers (non-superimposable mirror images) often follows distinct biological patterns. researchgate.net Generally, aromadendranes, such as (+)-aromadendrene, are found in higher plants. researchgate.net In contrast, ent-aromadendranes, which possess the opposite absolute configuration, are predominantly isolated from liverworts (a group of simple plants) and marine sponges. researchgate.net This stereochemical divergence suggests the involvement of different, highly specific enzymes (sesquiterpene synthases) in the biosynthetic pathways of these different groups of organisms. uoc.ac.in For example, (+)-ledene is a known constituent of tea tree oil from Melaleuca alternifolia, a higher plant, while its enantiomer would be expected in a liverwort or sponge. thescipub.com

Biosynthesis Pathways and Enzymology of Aromadendrene Type Sesquiterpenoids

Core Biosynthetic Precursors and Pathways

The journey to synthesize aromadendrene begins with the universal five-carbon (C5) building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In plants and other organisms, two distinct and compartmentalized pathways are responsible for producing these essential precursors. nih.govrsc.orgplos.org

Mevalonate (B85504) (MVA) Pathway in Cytoplasm

The mevalonate (MVA) pathway, operating primarily in the cytosol, is a foundational route for the biosynthesis of sesquiterpenes (C15), as well as triterpenes and sterols. rsc.orgresearchgate.netfrontiersin.org This pathway commences with the condensation of three molecules of acetyl-CoA. rsc.orgscielo.br A series of six enzymatic reactions follows, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) being a key rate-limiting enzyme, which ultimately yields IPP. plos.orgresearchgate.netscielo.br The IPP produced can then be isomerized to DMAPP. rsc.org This cytosolic pool of C5 units serves as the primary source of precursors for the subsequent formation of farnesyl diphosphate (FPP), the direct antecedent to sesquiterpenoids. nih.govpnas.org

Methylerythritol Phosphate (B84403) (MEP) Pathway in Plastids

Located within the plastids of plant cells and most bacteria, the methylerythritol phosphate (MEP) pathway provides an alternative route to IPP and DMAPP. nih.govrsc.orgresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.orgpnas.orgbiorxiv.org The MEP pathway is the principal source for the precursors of monoterpenes (C10), diterpenes (C20), and carotenoids (C40). rsc.orgplos.orgfrontiersin.org While compartmentally distinct from the MVA pathway, evidence of metabolic "crosstalk" exists, where intermediates from the MEP pathway can be transported from the plastids to the cytosol to contribute to sesquiterpene biosynthesis. nih.govfrontiersin.orgpnas.orgacs.org

Farnesyl Diphosphate (FPP) as the Universal Sesquiterpene Precursor

Farnesyl diphosphate (FPP), a 15-carbon (C15) isoprenoid, is the universal and immediate precursor for the synthesis of all sesquiterpenes, including this compound. wikipedia.orgresearchgate.netmdpi.comnih.gov It is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. bibliotekanauki.plfrontierspartnerships.org This crucial reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). researchgate.netbibliotekanauki.pl The formation of FPP represents a key metabolic branch point, directing the flow of isoprenoid precursors toward the vast and diverse class of sesquiterpenoids. bibliotekanauki.plfrontierspartnerships.org

Sesquiterpene Synthases (STSs) and Their Catalytic Mechanisms

The structural diversity of sesquiterpenoids arises from the activity of a large family of enzymes known as sesquiterpene synthases (STSs). mdpi.comnih.gov These enzymes catalyze the conversion of the linear FPP molecule into a multitude of cyclic and acyclic hydrocarbon skeletons. researchgate.netresearchgate.net

Identification and Characterization of this compound-Type STSs (e.g., Viridiflorol (B1683568) Synthase, Viridiflorene Synthase, α-Gurjunene Synthase)

The synthesis of the characteristic tricyclic this compound core is governed by specific STSs. mdpi.com Research has led to the identification and characterization of several enzymes capable of producing this compound-type structures. mdpi.comnih.gov These enzymes, belonging to the broader class of terpene synthases (TPS), exhibit distinct product profiles. acs.org

Key identified this compound-type STSs include:

Viridiflorol Synthase : This enzyme catalyzes the formation of the sesquiterpene alcohol viridiflorol. researchgate.netnsf.gov A notable example is the SiTPS enzyme from the endophytic fungus Serendipita indica, which was functionally characterized as a viridiflorol synthase. nih.govgoogle.com This enzyme has been successfully engineered for heterologous production in Escherichia coli. nih.govresearchgate.net

Viridiflorene Synthase : This enzyme is responsible for producing viridiflorene from FPP. microbialtec.comqmul.ac.ukcreative-enzymes.com The enzyme TPS31 from tomato (Solanum lycopersicum) is a well-characterized viridiflorene synthase. microbialtec.comqmul.ac.ukgenome.jp

α-Gurjunene Synthase : This synthase produces (–)-α-gurjunene. wikipedia.orgwikipedia.org It was first isolated from Solidago canadensis (Canadian goldenrod). wikipedia.orgqmul.ac.uk Mechanistic studies suggest its reaction proceeds through a bound bicyclogermacrene (B1253140) intermediate. qmul.ac.uk

| Enzyme | EC Number | Product(s) | Source Organism Example |

| Viridiflorol Synthase | N/A | Viridiflorol | Serendipita indica nih.gov |

| Viridiflorene Synthase | 4.2.3.88 | Viridiflorene | Solanum lycopersicum microbialtec.comqmul.ac.uk |

| α-Gurjunene Synthase | 4.2.3.72 | (–)-α-Gurjunene, (+)-γ-Gurjunene | Solidago canadensis qmul.ac.uk |

Enzymatic Cyclization of FPP to this compound Skeleton

The catalytic mechanism of this compound-type STSs begins with the binding of FPP into the enzyme's hydrophobic active site. acs.org The reaction is initiated by the ionization of FPP, where the diphosphate moiety is cleaved, often assisted by a divalent metal cofactor like Mg²⁺. acs.orgnih.gov This generates a highly reactive farnesyl carbocation. researchgate.netresearchgate.net

The subsequent steps involve a complex cascade of intramolecular cyclizations and rearrangements, the outcome of which is precisely controlled by the topology of the enzyme's active site. acs.orgbioinformatics.nl For the formation of the this compound skeleton, the farnesyl cation undergoes a critical cyclization event. One proposed major pathway involves a 1,11-cyclization to form an 11-membered ring intermediate (a humulyl cation). nih.gov Another route proceeds via a 1,10-cyclization to generate a 10-membered germacradienyl cation intermediate. nih.gov These intermediates then undergo further secondary cyclizations and rearrangements, ultimately leading to the fused 5-7-3 tricyclic ring system characteristic of this compound. nih.govmdpi.com The final step is typically a deprotonation reaction, which neutralizes the carbocation and releases the final this compound-type product from the enzyme. researchgate.net

Post-Cyclization Modifications by Tailoring Enzymes (e.g., Cytochrome P450 Oxidase)

Following the initial cyclization of farnesyl diphosphate (FPP) by sesquiterpene synthases (STSs) to form the basic this compound scaffold, a variety of "tailoring" enzymes further modify the structure, leading to the vast diversity of this compound-type sesquiterpenoids. nih.govbeilstein-journals.org Among the most significant of these are the cytochrome P450 oxidases (CYPs). beilstein-journals.orgnih.gov

Cytochrome P450s are a large family of heme-containing enzymes that catalyze a wide array of oxidative reactions. beilstein-journals.orgnih.gov In the context of this compound biosynthesis, CYPs introduce functional groups, such as hydroxyl groups, onto the hydrocarbon skeleton. researchgate.net These reactions are crucial as they not only create new compounds with potentially different biological activities but also provide attachment points for further modifications by other enzymes like glycosyltransferases or acyltransferases. nih.govfrontiersin.org The oxidation of the this compound backbone by CYPs significantly expands the chemical diversity of these natural products. researchgate.net

The process of CYP-catalyzed oxidation is complex and requires a continuous supply of electrons, typically from NAD(P)H. beilstein-journals.orgnih.gov The regioselectivity and stereoselectivity of these enzymes are remarkable, often targeting specific carbon atoms on the this compound structure with high precision. beilstein-journals.org This enzymatic control is fundamental to the generation of specific, biologically active sesquiterpenoids. nih.gov

Genetic Regulation and Expression of Biosynthetic Enzymes

The production of this compound-type sesquiterpenoids is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes, from the initial precursor pathways to the final tailoring steps, are often coordinately regulated. oup.commdpi.com

Expression Analysis of Sesquiterpene Biosynthesis-Related Genes (e.g., ATOB, HMGCS, HMGCR, MVAD)

ATOB (acetyl-CoA C-acetyltransferase): Catalyzes the first committed step in the MVA pathway. maxapress.commaxapress.com

HMGCS (hydroxymethylglutaryl-CoA synthase): Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. maxapress.commaxapress.comasm.org

HMGCR (hydroxymethylglutaryl-CoA reductase): The rate-limiting enzyme of the MVA pathway, converting HMG-CoA to mevalonate. maxapress.commaxapress.comasm.org

MVAD (diphosphomevalonate decarboxylase): Involved in the later steps of the MVA pathway leading to IPP. maxapress.commaxapress.com

Studies on the expression of these genes in plants like Aquilaria sinensis have shown that their transcript levels can vary significantly during different developmental stages or in response to environmental stimuli, directly impacting the production of sesquiterpenes. maxapress.com For instance, a decline in the expression of ATOB, HMGCS, HMGCR, and MVAD has been observed to correlate with changes in sesquiterpene biosynthesis. maxapress.com

| Gene | Full Name | Function in MVA Pathway |

| ATOB | Acetyl-CoA C-acetyltransferase | Catalyzes the initial step, the condensation of two acetyl-CoA molecules. maxapress.comresearchgate.net |

| HMGCS | Hydroxymethylglutaryl-CoA synthase | Condenses acetoacetyl-CoA with acetyl-CoA. maxapress.comnih.gov |

| HMGCR | Hydroxymethylglutaryl-CoA reductase | Catalyzes the rate-limiting step, the reduction of HMG-CoA to mevalonate. maxapress.comnih.gov |

| MVAD | Diphosphomevalonate decarboxylase | Catalyzes a later step in the conversion of mevalonate to IPP. maxapress.commaxapress.com |

Mechanisms of Metabolic Flow Regulation

The metabolic flux through the sesquiterpenoid biosynthetic pathway is regulated by several mechanisms to ensure a balanced production of various compounds. nih.gov One key aspect is the partitioning of the precursor FPP between different metabolic pathways. mdpi.com FPP is a crucial branch-point metabolite, serving as a precursor not only for sesquiterpenes but also for other essential molecules like sterols. asm.org

Mechanisms that regulate this metabolic flow include:

Subcellular Compartmentation: The biosynthesis of different classes of terpenoids can be localized to different cellular compartments, such as the cytoplasm (MVA pathway) and plastids (MEP pathway), which helps to channel precursors towards specific end products. nih.govoup.com

Metabolic Channeling: Enzymes involved in a specific biosynthetic pathway can form multi-enzyme complexes, or "metabolons," which facilitate the direct transfer of intermediates between active sites, increasing efficiency and preventing the loss of intermediates to competing pathways. nih.gov

Feedback Regulation: The end products of a pathway can inhibit the activity of key enzymes earlier in the pathway, providing a mechanism for self-regulation. mdpi.com For example, feedback inhibition of HMG-CoA reductase is a well-known regulatory point in the MVA pathway. asm.org

Synthetic Biology and Metabolic Engineering for Enhanced Biosynthesis

The low abundance of many valuable sesquiterpenoids in their natural sources has driven the development of synthetic biology and metabolic engineering approaches to produce these compounds in microbial hosts. nih.govmdpi.com

Strategies for Recombinant Production in Heterologous Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microorganisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are widely used as platforms for the heterologous production of sesquiterpenoids due to their well-characterized genetics, rapid growth, and scalability. researchgate.netsysbio.seresearchgate.net Strategies for engineering these hosts include:

Heterologous Expression of Biosynthetic Genes: The genes encoding the sesquiterpene synthase (STS) specific for this compound and the necessary tailoring enzymes (e.g., CYPs) are introduced into the microbial host. nih.govresearchgate.net For example, viridiflorol synthase has been successfully engineered into an E. coli strain for the production of viridiflorol, an this compound-type sesquiterpenoid. nih.govresearchgate.net

Pathway Assembly: Entire metabolic pathways, such as the MVA pathway from yeast, can be introduced into E. coli to boost the supply of the precursor FPP. researchgate.netresearchgate.net

Host Selection: While E. coli and S. cerevisiae are common choices, other hosts are also being explored for their unique metabolic capabilities. mdpi.com

| Microbial Host | Key Advantages for Sesquiterpenoid Production |

| Escherichia coli | Rapid growth, well-established genetic tools, high-density cultivation. researchgate.netactascientific.com |

| Saccharomyces cerevisiae | A GRAS (Generally Recognized as Safe) organism, possesses a native MVA pathway, capable of post-translational modifications required by some eukaryotic enzymes. sysbio.senih.gov |

Optimization of Metabolic Pathways for Improved Yield

To achieve high yields of the target sesquiterpenoid, it is often necessary to optimize the metabolic pathways within the engineered host. mdpi.commdpi.com Key strategies include:

Enhancing Precursor Supply: Overexpressing rate-limiting enzymes in the upstream MVA or MEP pathways, such as HMG-CoA reductase (HMGCR) or 1-deoxy-D-xylulose-5-phosphate synthase (DXS), can significantly increase the pool of FPP available for sesquiterpene synthesis. mdpi.comnih.gov

Balancing Pathway Flux: Fine-tuning the expression levels of the heterologous genes is crucial to avoid the accumulation of toxic intermediates and to balance the metabolic load on the host cell. nih.govresearchgate.net This can be achieved using promoters of different strengths or inducible expression systems. researchgate.net

Reducing Competing Pathways: Downregulating or knocking out genes involved in pathways that compete for the precursor FPP, such as the sterol biosynthesis pathway in yeast, can redirect metabolic flux towards the desired sesquiterpenoid. mdpi.com

Redox Engineering and Cofactor Supply: Ensuring an adequate supply of cofactors like NADPH, which is required by enzymes such as HMGCR and CYPs, is essential for optimal pathway function. rsc.org

Through the systematic application of these metabolic engineering strategies, researchers are progressively overcoming the bottlenecks in heterologous sesquiterpenoid production, paving the way for the sustainable and cost-effective synthesis of valuable compounds like this compound. mdpi.comrsc.org

Engineering of Key Sesquiterpene Synthases (e.g., Protein Engineering, Rational Design)

The efficient biosynthesis of specific this compound-type sesquiterpenes is often limited by the catalytic performance and product specificity of the key enzymes, sesquiterpene synthases (STSs). nih.gov Consequently, significant research has focused on engineering these enzymes through protein engineering and rational design to enhance yield and control product outcomes. researchgate.net

Key STSs that produce the this compound skeleton or its immediate precursors include viridiflorol synthase, viridiflorene synthase, and α-gurjunene synthase. nih.govnih.gov However, many synthases that specifically produce this compound-type compounds remain undiscovered. nih.gov Engineering efforts have successfully improved the performance of STSs by modifying their catalytic activity and specificity using both irrational and rational approaches. researchgate.net

A notable example involves the engineering of viridiflorol synthase for enhanced production of viridiflorol, an this compound-type sesquiterpenoid, in microbial hosts like Escherichia coli. nih.govnih.govresearchgate.net Rational design, often guided by computational methods like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM), allows for targeted modifications. researchgate.net These techniques help identify key amino acid residues in the enzyme's active site that influence the complex carbocationic rearrangements during catalysis. rsc.orgchemrxiv.org For instance, simulation-guided engineering of a selina-4(15),7(11)-diene synthase (SdS) successfully introduced a hydroxylation function by altering the active site to favor quenching of a carbocation intermediate by a water molecule, yielding a hydroxylated product. chemrxiv.orgresearchgate.net This highlights the potential to rationally redesign STSs to produce specific, complex sesquiterpenoids. chemrxiv.org

Specific structural motifs within STSs have been targeted for engineering. Modifications in the Hα-1 loop, a structurally conserved region, have been shown to reduce hydroxylation in enzymes like patchoulol synthase, leading to the production of cyclic hydrocarbon intermediates instead of alcohol products. researchgate.netcardiff.ac.uk This strategy could be broadly applied to engineer other sesquiterpene synthases to generate diverse hydrocarbon skeletons. cardiff.ac.uk In one study, researchers discovered a new STS, JeSTS4, from the liverwort Jungermannia exsertifolia, which catalyzes the formation of bicyclogermacrene, a key precursor for this compound-type sesquiterpenes. researchgate.netacs.org Such discoveries provide new enzyme scaffolds for engineering efforts aimed at producing these valuable compounds. mdpi.com

Table 1: Examples of Engineered Sesquiterpene Synthases

| Enzyme | Organism of Origin | Engineering Strategy | Key Findings | Reference(s) |

|---|---|---|---|---|

| Viridiflorol Synthase | Agrocybe aegerita | Heterologous expression and pathway optimization in E. coli | Enabled efficient biosynthesis of viridiflorol. | nih.govresearchgate.netresearchgate.net |

| Selina-4(15),7(11)-diene Synthase (SdS) | Not Specified | Simulation-guided site-directed mutagenesis (G305E variant) | Switched function from producing a diene to producing a hydroxylated sesquiterpene (selin-7(11)-en-4-ol). | chemrxiv.orgresearchgate.net |

| Patchoulol Synthase (PTS) | Pogostemon cablin | Simulation-guided engineering and Hα-1 loop modification | Eliminated water capture, resulting in the production of the side-product α-bulnesene instead of patchoulol. | cardiff.ac.uk |

| JeSTS4 | Jungermannia exsertifolia | Heterologous expression and identification | Identified as a bicyclogermacrene synthase, a key precursor for this compound-type sesquiterpenes. | researchgate.netacs.org |

Targeted Subcellular Localization of Enzymes

The compartmentalization of metabolic pathways within the plant cell is a crucial factor in metabolic engineering. d-nb.info Terpenoid biosynthesis occurs in distinct subcellular locations; the mevalonate (MVA) pathway operates in the cytosol and endoplasmic reticulum, typically supplying farnesyl diphosphate (FPP) for sesquiterpene synthesis, while the methylerythritol 4-phosphate (MEP) pathway in the plastids produces precursors for mono- and diterpenes. d-nb.infomdpi.comnih.gov

Consistent with this model, functional studies have shown that sesquiterpene synthases are predominantly localized to the cytosol. oup.com For example, two sesquiterpene synthase genes isolated from kiwifruit (Actinidia deliciosa), AdAFS1 ((E,E)-α-farnesene synthase) and AdGDS1 ((+)-germacrene D synthase), were experimentally confirmed to be cytosolic proteins. researchgate.netnih.gov This was demonstrated by fusing the full-length enzyme sequences to a green fluorescent protein (GFP) reporter and observing diffuse fluorescence throughout the cytosol in transient expression assays using Arabidopsis protoplasts. nih.gov

Targeting enzymes to different subcellular compartments is a powerful strategy to influence metabolic flux and product profiles. d-nb.info In one study, expressing two nearly identical bifunctional terpene synthases with activity towards both geranyl diphosphate (GPP) and FPP in different cellular compartments of tomato fruits provided insight into substrate availability. frontiersin.org The cytosolically-localized enzyme exclusively produced the sesquiterpene nerolidol, whereas the plastid-targeted version produced the monoterpene linalool, indicating a limited pool of FPP in the cytosol compared to a larger GPP pool in the plastids of ripening fruit. frontiersin.org

Conversely, another experiment demonstrated that targeting a limonene (B3431351) synthase to the plastids of transgenic tobacco plants resulted in a more than three-fold increase in limonene production compared to targeting the same enzyme to the cytosol. d-nb.info While the cytosol is the primary site for FPP synthesis and subsequent sesquiterpene formation, evidence suggests that the strict separation of precursor pools is not absolute, and some level of metabolic cross-talk between compartments exists. nih.govucanr.edu Nevertheless, for the production of this compound and other sesquiterpenoids, the cytosol remains the primary target for expressing the necessary synthases. oup.comresearchgate.net

Table 2: Studies on Subcellular Localization of Terpene Synthases

| Enzyme | Target Organism | Targeted Compartment(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Limonene Synthase | Tobacco (Nicotiana tabacum) | Plastid, Cytosol, Endoplasmic Reticulum | Plastid localization yielded over 3x more limonene than cytosolic localization. No product was detected from ER-targeted enzyme. | d-nb.info |

| AdAFS1 & AdGDS1 | Arabidopsis protoplasts (for localization) | Cytosol (native) | GFP-fusion experiments confirmed both kiwifruit sesquiterpene synthases are localized to the cytosol. | researchgate.netnih.gov |

| AmNES/LIS-1 | Tomato (Solanum lycopersicum) | Cytosol | Exclusively produced the sesquiterpene nerolidol, indicating FPP availability. | frontiersin.org |

| AmNES/LIS-2 | Tomato (Solanum lycopersicum) | Plastids | Exclusively produced the monoterpene linalool, indicating GPP availability. | frontiersin.org |

Chemical Synthesis and Derivatization Studies of Aromadendrene

Total Synthesis Approaches

The total synthesis of aromadendrene has been a target for organic chemists, leading to the development of several innovative strategies. These approaches can be broadly categorized into classical methodologies and those focusing on stereoselectivity.

The first total synthesis of (-)-aromadendrene was accomplished by Büchi and his team in 1966, a landmark achievement that also established its absolute configuration. wur.nlacs.org This and subsequent classical syntheses often involve multi-step sequences that meticulously build the tricyclic framework. A common strategy involves the construction of a hydroazulene system, which is a core feature of the aromadendrane skeleton. researchgate.net For instance, some syntheses utilize a [2+2] cycloaddition of dichloroketene (B1203229) with a cycloheptatriene (B165957) derivative, followed by ring expansion and cyclopropanation to generate the key tricyclic structure. researchgate.net Another approach starts from (+)-3-carene, which is transformed into a cyclopropane (B1198618) intermediate that undergoes an acid-catalyzed cyclization to form a cycloheptenone, a precursor to the aromadendrane skeleton. researchgate.net These classical routes, while often lengthy, have been instrumental in providing access to this compound and its analogs for further study.

| Starting Material | Key Reactions | Target Molecule |

| Cycloheptatriene derivative | [2+2] Cycloaddition, Ring expansion, Cyclopropanation | (±)-Aromadendrane skeleton |

| (+)-3-Carene | Cyclopropanation, Acid-catalyzed cyclization | (+)-Aromadendrene |

Achieving stereocontrol in the synthesis of the aromadendrane skeleton, which contains multiple chiral centers, is a significant challenge. Modern synthetic efforts have increasingly focused on stereoselective and enantioselective methods to produce specific isomers of this compound and its derivatives. researchgate.netcdnsciencepub.com A notable strategy involves the use of common tricyclic enone intermediates, which can be manipulated to achieve the desired stereochemistry. nih.gov For example, Tanaka and coworkers developed a stereoselective construction of both the aromadendrane and alloaromadendrane skeletons from a common intermediate. researchgate.net Their approach utilized functional group manipulations and a key rearrangement to establish the correct stereochemistry. researchgate.net Enantioselective approaches often employ chiral starting materials or chiral catalysts to control the stereochemical outcome of the reactions. wur.nlnih.gov The development of these stereoselective syntheses is crucial for accessing specific, biologically active isomers of aromadendrane-based compounds. researchgate.net

Biomimetic Synthesis Routes

Nature provides elegant and efficient pathways for the synthesis of complex molecules. Biomimetic synthesis seeks to emulate these natural processes in the laboratory. For this compound, biomimetic routes often involve the cyclization of acyclic or macrocyclic precursors, mimicking the enzymatic transformations that occur in plants. researchgate.netmdpi.com

A key intermediate in the biosynthesis of many sesquiterpenoids, including this compound, is germacrene. mdpi.com Specifically, bicyclogermacrene (B1253140), a strained bicyclic sesquiterpene, has been identified as a crucial precursor. researchgate.netchemistryviews.org In nature, terpene synthases catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) to form bicyclogermacrene, which then undergoes further rearrangements to yield the aromadendrane skeleton. researchgate.netmdpi.com Chemists have successfully replicated this process in the lab. For example, a good-yielding, seven-step synthesis of (+)-bicyclogermacrene has been reported, which then serves as a platform for the biomimetic synthesis of several this compound sesquiterpenoids, including ledene and viridiflorol (B1683568). researchgate.netchemistryviews.org This approach highlights the efficiency of mimicking nature's synthetic strategies to access complex natural products. researchgate.net It is believed that the isomerization of bicyclogermacrene leads to the formation of both this compound and allothis compound (B1252756). researchgate.net

Chemical Transformations and Rearrangement Reactions

The unique structure of this compound, with its reactive double bond and strained cyclopropane ring, makes it susceptible to a variety of chemical transformations and rearrangements. wur.nl These reactions have been extensively studied to create a diverse range of derivatives and to understand the fundamental reactivity of the molecule. wur.nlcapes.gov.br

The exocyclic double bond in this compound is a prime site for oxidative modification. One of the most well-documented reactions is its oxidation to (+)-apoaromadendrone. wur.nl This transformation can be achieved through ozonolysis, a powerful method for cleaving carbon-carbon double bonds, or by using other oxidizing agents like potassium permanganate (B83412) (KMnO4) and sodium periodate (B1199274) (NaIO4). wur.nlsmolecule.comlibretexts.orglibretexts.org Ozonolysis involves the reaction of ozone (O3) with the alkene, followed by a workup step to yield the corresponding carbonyl compounds. libretexts.orglibretexts.org

Another important oxidative modification is the formation of this compound oxide. acs.orgbiocrick.comacs.org This epoxide can be formed by treating this compound with peroxy acids. The resulting this compound oxide is a valuable intermediate for further synthetic transformations and has also been investigated for its biological activities. acs.orgbiocrick.com These oxidative modifications not only demonstrate the reactivity of this compound but also provide access to a range of functionalized derivatives with potential applications. wur.nlacs.org

| Reagent | Product |

| O3, then reductive workup | (+)-Apoaromadendrone |

| KMnO4, NaIO4 | (+)-Apoaromadendrone |

| Peroxy acid | This compound oxide |

Acid-Catalyzed Rearrangements and Cyclopropane Ring Opening

The unique tricyclic structure of this compound, characterized by a hydroazulene skeleton fused with a gem-dimethylcyclopropane ring, makes it susceptible to fascinating skeletal rearrangements under acidic conditions. Studies have shown that the course of these rearrangements is highly dependent on the nature of the acidic medium.

In superacidic media, such as a mixture of fluorosulfonic acid and sulfuryl chloride fluoride (B91410) (HSO₃F-SO₂FCl), this compound undergoes profound transformations. Research has demonstrated that under these potent acidic conditions, this compound can rearrange to form compounds possessing the natural cubebane skeleton. researchgate.net This transformation highlights a notable difference in reaction pathways compared to those observed in conventional acidic environments. researchgate.net

A key reaction pathway involves the selective, acid-catalyzed cleavage of the cyclopropane ring. This has been demonstrated in derivatives such as (-)-apoaromadendrone, which is readily obtained from (+)-aromadendrene. Treatment of (-)-apoaromadendrone with acid leads to the selective cleavage of the C3-C4 bond of the cyclopropane ring, yielding (-)-isoapoaromadendrone in high yield. researchgate.net The regioselectivity of this ring-opening has been confirmed through NMR spectroscopy and subsequent chemical transformations. researchgate.net This specific ring-opening provides a valuable chiral intermediate for the synthesis of other complex sesquiterpenoids. researchgate.net

| Starting Material | Acid/Reagent | Key Transformation | Product(s) | Reference |

|---|---|---|---|---|

| This compound | Superacid (HSO₃F-SO₂FCl) | Skeletal Rearrangement | Cubebane skeleton compounds | researchgate.net |

| (-)-Apoaromadendrone | Acid | Cyclopropane Ring Opening | (-)-Isoapoaromadendrone | researchgate.net |

Cycloaddition Reactions and Spiro-β-Lactam Annulation

Cycloaddition reactions are powerful tools in organic synthesis that form cyclic molecules through the concerted or stepwise combination of two or more unsaturated molecules. wikipedia.org In the context of this compound chemistry, cycloaddition offers a pathway to introduce new ring systems onto the complex tricyclic framework.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Chlorosulfonyl isocyanate | [2+2] Cycloaddition / Spiro-β-Lactam Annulation | Spiro-β-lactam 145 | 25% | mdpi.com |

Derivatization Strategies for Structural Modification and Analytical Enhancement

Derivatization, the process of chemically modifying a compound to produce a new substance with different properties, is a cornerstone of synthetic and analytical chemistry. iscientific.org For a natural product like this compound, which is primarily a hydrocarbon, derivatization is crucial for introducing functional groups. These modifications can facilitate structural diversification for the synthesis of novel compounds and enhance analytical properties for detection and characterization. wur.nldcu.ie For instance, the introduction of polar functional groups can improve chromatographic behavior or allow for detection methods that are unavailable for the parent hydrocarbon. dcu.ie

Methods for Alteration of Functional Groups for Specific Applications

The strategic introduction and alteration of functional groups on the this compound scaffold unlock pathways to a wide array of new chemical entities. Since the parent molecule lacks significant functionality beyond its double bond and cyclopropane ring, oxidative methods are often employed as an initial step.

A key example is the ozonolysis of (-)-isoapoaromadendrone, a product of the acid-catalyzed ring opening of an this compound derivative. researchgate.net This reaction cleaves the double bond to install a ketone and a hydroxyl group, transforming the hydrocarbon framework into the keto alcohol 14. researchgate.net This transformation is a powerful method for introducing functionality, as the resulting keto-alcohol is a versatile chiral intermediate suitable for the synthesis of complex natural products like guaianes and guaianolides. researchgate.net Such derivatization strategies are fundamental in medicinal chemistry for optimizing lead compounds by adding or modifying functional groups to enhance biological activity or improve pharmacokinetic profiles. nih.govbiomedres.us

Synthesis of Novel this compound Derivatives

(+)-Aromadendrene serves as an inexpensive and readily available chiral starting material for the synthesis of other valuable sesquiterpenes. wur.nl The unique carbon skeleton can be selectively rearranged and functionalized to produce a variety of novel derivatives.

Research has focused on rearranging the aromadendrane skeleton into different structural types. wur.nl For example, two distinct synthetic routes have been developed from an α-ketol derivative of (+)-aromadendrene to access compounds with the maaliane skeleton. capes.gov.br One pathway leads to cis-fused maaliane derivatives, while the other provides access to trans-fused sesquiterpenes, as successfully demonstrated in the synthesis of (+)-maaliol. capes.gov.br Another significant synthetic achievement is the conversion of this compound into (–)-kessane, which was accomplished in a 13-step sequence. wur.nl These multi-step syntheses showcase the utility of this compound as a foundational block for constructing other complex natural product architectures. wur.nlcapes.gov.br

| Starting Material Origin | Novel Derivative Synthesized | Significance | Reference |

|---|---|---|---|

| (+)-Aromadendrene | (+)-Maaliol | Rearrangement to trans-fused maaliane skeleton | capes.gov.br |

| (+)-Aromadendrene | (–)-Kessane | 13-step total synthesis from this compound | wur.nl |

| (-)-Isoapoaromadendrone | Keto alcohol 14 | Chiral intermediate for guaianes and guaianolides | researchgate.net |

Biological Mechanisms of Action of Aromadendrene Type Sesquiterpenoids in Vitro Studies

Anti-Inflammatory Mechanisms (In Vitro Cellular Models)

Essential oils containing aromadendrene-type sesquiterpenoids have demonstrated anti-inflammatory effects in cellular models. For instance, an essential oil rich in these compounds was found to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7 cells) without affecting cell viability. researchgate.netnih.gov This suggests an ability to modulate inflammatory pathways.

A methanol (B129727) extract containing allothis compound (B1252756), among other terpenes, exhibited in vitro anti-inflammatory effects by increasing the production of the anti-inflammatory cytokine IL-10 while decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The extract also reduced the release of nitric oxide (NO) and hydrogen peroxide (H2O2) in LPS-stimulated murine macrophages. nih.gov

Spathulenol (B192435), another this compound-type sesquiterpenoid, has shown anti-inflammatory potential by inhibiting key enzymes in the inflammatory cascade. researchtrend.net In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), both of which are crucial for the synthesis of inflammatory mediators. researchtrend.net The inhibitory effects of spathulenol on these enzymes are detailed in the table below.

Table 1: In Vitro Anti-inflammatory Activity of Spathulenol

| Assay | Inhibition | IC50 (µg/mL) |

|---|---|---|

| Hemolysis Inhibition | 17.11–29.92% | 72.63 |

| Protein Denaturation Inhibition | 46.2–71.4% | - |

| Proteinase Inhibition | 32.6–43.9% | 59.35 |

| Cyclooxygenase (COX) Inhibition | 29.6-43.4% | - |

| Lipoxygenase (LOX) Inhibition | 26.3–41.2% | 32.63 |

Data compiled from a study on the anti-inflammatory potential of sesquiterpenes. researchtrend.net

Furthermore, essential oils containing this compound derivatives have been shown to possess anti-inflammatory properties. mdpi.com For example, an essential oil of Sardinian Santolina corsica, rich in this compound derivatives, exhibited significant anti-inflammatory activity. mdpi.com

Analgesic Mechanisms (In Vitro Receptor/Enzyme Assays)

The analgesic properties of this compound-type sesquiterpenoids have been suggested through their interaction with pathways related to pain perception. mdpi.comnih.gov While direct in vitro receptor or enzyme assays specifically for this compound are not extensively detailed in the provided results, the anti-inflammatory actions observed, such as the inhibition of COX and LOX enzymes by spathulenol, are closely linked to analgesic effects, as these enzymes are targets for many non-steroidal anti-inflammatory drugs (NSAIDs) that relieve pain. researchtrend.netresearchgate.net The antinociceptive activity of this compound has been demonstrated, suggesting its potential to alleviate pain. frontiersin.org

Antioxidant Mechanisms (In Vitro Systems)

This compound-type sesquiterpenoids have been identified as possessing antioxidant properties through various in vitro assays. mdpi.comnih.gov These mechanisms include direct free radical scavenging and the modulation of cellular oxidative stress pathways.

The antioxidant capacity of these compounds has been evaluated using standard free radical scavenging assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.netcabidigitallibrary.orgnih.govmdpi.commdpi.com

Spathulenol, for instance, demonstrated significant DPPH free radical scavenging activity, with a reported IC50 value of 85.60 μg/mL. medchemexpress.com In another study, both the essential oil of Psidium guineense and its major component, spathulenol, were evaluated for their antioxidant activity using DPPH and ABTS methods. researchgate.netnih.gov While some studies have highlighted the potent antioxidant activity of certain essential oils and their constituents, others have found that this compound itself may have weaker antioxidant capacity compared to other phytoconstituents in specific assays. researchgate.netresearchgate.net

Table 2: DPPH and ABTS Radical Scavenging Activity

| Compound/Extract | Assay | Result | Reference |

|---|---|---|---|

| Spathulenol | DPPH | IC50: 85.60 μg/mL | medchemexpress.com |

| Essential Oil of Syzygiella rubricaulis | DPPH | SC50: 2650.23 μg/mL | mdpi.com |

| Essential Oil of Syzygiella rubricaulis | ABTS | SC50: 343.38 μg/mL | mdpi.com |

IC50/SC50 represents the concentration required to scavenge 50% of the radicals.

Studies using the nematode Caenorhabditis elegans as a model organism have provided insights into the in vivo antioxidant effects of this compound-type sesquiterpenoids. Allothis compound, a minor component of the essential oil from Cinnamomum osmophloeum leaves, has been shown to play a key role in protecting against juglone-induced oxidative stress in C. elegans. researchgate.netnih.gov This protective effect was also associated with an extension of the nematode's lifespan. researchgate.netnih.govmedchemexpress.comchemsrc.com Mechanistic studies have indicated that the DAF-16/FOXO transcription factor is required for the allothis compound-mediated resistance to oxidative stress and longevity in C. elegans. nih.gov

Molecular docking studies have been employed to predict the potential molecular targets for the antioxidant activity of this compound-type sesquiterpenoids. mdpi.comresearchgate.netd-nb.infoacs.orgpensoft.netmdpi.com These computational methods help to understand the binding affinity and interactions between these compounds and proteins involved in oxidative stress.

In one study, allo-aromadendrene was among the compounds from Valeriana pilosa essential oil that showed the best docking scores on CYP2C9 and xanthine (B1682287) oxidase, suggesting a potential inhibitory role against these enzymes involved in redox processes. mdpi.com Another in silico investigation identified NADPH oxidase and human carbonyl reductase-I as potential targets for volatile constituents from lamiaceous plants, including this compound. researchgate.net These studies suggest that the antioxidant activity of these compounds may be mediated through the inhibition of pro-oxidant enzymes.

Antimicrobial Mechanisms (In Vitro Microbial Assays)

This compound-type sesquiterpenoids have demonstrated a broad spectrum of antimicrobial activity in various in vitro assays. mdpi.comnih.gov Their hydrophobic nature allows them to partition with the lipids in the cell membranes of bacteria and fungi, increasing membrane permeability and leading to cell death. farmaciajournal.com

Essential oils containing this compound and its derivatives have shown inhibitory effects against a range of microorganisms. For example, an additive potentiation interaction was observed between 1,8-cineole and this compound against methicillin-susceptible and -resistant Staphylococcus aureus, Pseudomonas aeruginosa, and vancomycin-resistant Enterococcus faecalis. farmaciajournal.com Combinations of this compound and 1,8-cineole have also exhibited synergistic and additive antimicrobial properties. semanticscholar.org

The antimicrobial activity of essential oils containing these compounds has been evaluated against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values being determined. mdpi.comtandfonline.comscielo.brmdpi.com For instance, essential oil from Eugenia pyriformis, containing β-caryophyllene, bicyclogermacrene (B1253140), and globulol, showed moderate inhibition of Staphylococcus aureus and methicillin-resistant S. aureus with MIC values of 250 and 125 μg/mL, respectively. scielo.br

Table 3: In Vitro Antimicrobial Activity of Essential Oils Containing this compound-Type Sesquiterpenoids

| Essential Oil Source | Microorganism | Activity/Result |

|---|---|---|

| Eugenia pyriformis | Staphylococcus aureus | MIC: 250 μg/mL |

| Eugenia pyriformis | Methicillin-resistant S. aureus | MIC: 125 μg/mL |

| Leoheo domatiophorus | Staphylococcus aureus | MIC: 0.25-1% (v/v) |

| Leoheo domatiophorus | Enterococcus faecalis | MIC: 0.25-1% (v/v) |

| Leoheo domatiophorus | Escherichia coli | MIC: 2-8% (v/v) |

| Leoheo domatiophorus | Pseudomonas aeruginosa | MIC: 2-8% (v/v) |

| Leoheo domatiophorus | Candida species | MIC: 0.12-4% (v/v) |

Data compiled from various studies on the antimicrobial activity of essential oils. mdpi.comscielo.br

Antibacterial Activities Against Gram-Positive and Gram-Negative Pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pyogenes)

In vitro studies have consistently shown that this compound possesses antibacterial properties against a spectrum of pathogens. Essential oils rich in this compound have demonstrated notable inhibitory effects on Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). researchgate.netnih.gov For example, the essential oil from the fruits of Eucalyptus globulus, with this compound as its primary component (31.17%), showed significant activity against all tested Gram-positive bacteria, with Streptococcus pyogenes being the most susceptible. uad.ac.idresearchgate.net The minimum inhibitory concentration (MIC) of this compound against S. pyogenes was recorded at 0.12 mg/ml. uad.ac.id Research indicates that this compound is a key contributor to the antimicrobial properties of these essential oils. researchgate.netnih.govmdpi.com

While generally more effective against Gram-positive bacteria, some essential oils containing this compound have also exhibited activity against certain Gram-negative bacteria. researchgate.net The structural features of this compound, such as an exocyclic methylene (B1212753) group, are believed to contribute to its antibacterial capabilities. leafwell.com

Proposed Mechanisms: Microbial Membrane Disruption and Metabolic Inhibition

The primary proposed mechanism for this compound's antibacterial action is the disruption of the microbial cell membrane. mdpi.comnih.gov As lipophilic compounds, sesquiterpenoids like this compound can easily penetrate the lipid-rich membranes of bacteria. mdpi.comnih.gov This interaction is thought to compromise membrane integrity and increase its permeability. mdpi.comnih.govresearchgate.net The subsequent leakage of essential ions and cellular contents disrupts critical cellular processes, including energy production and membrane transport, ultimately leading to cell death. nih.govresearchgate.net

Effects on Microbial Biofilm Formation

Microbial biofilms, structured communities of bacteria encased in a protective matrix, pose a significant challenge due to their increased resistance to antimicrobial agents. jmb.or.kr In vitro studies suggest that essential oils containing this compound can interfere with biofilm formation. researchgate.netnih.gov For example, rosemary essential oil, which contains this compound among other terpenes, was shown to inhibit biofilm formation by Staphylococcus epidermidis by over 57% at certain concentrations. nih.gov It was also capable of eradicating established biofilms. nih.gov The mechanism is thought to involve the disruption of initial cell attachment and potentially the interference with quorum sensing, the cell-to-cell communication system that governs biofilm development. nih.gov

Synergistic Interactions with Other Volatile Compounds (e.g., 1,8-Cineole)

The antimicrobial effectiveness of this compound can be significantly enhanced through synergistic interactions with other volatile compounds, a phenomenon observed in the complex matrix of essential oils. researchgate.netmdpi.com A well-documented example is the synergy between this compound and 1,8-cineole (eucalyptol), another major component of eucalyptus oil. nih.govuad.ac.id While this compound itself is a potent antibacterial agent, its activity is amplified in the presence of 1,8-cineole. researchgate.netnih.gov A time-kill assay confirmed a synergistic effect between these two compounds against various bacterial strains. researchgate.netnih.govuad.ac.id This suggests that combining these compounds can lead to a more potent antimicrobial effect than the sum of their individual activities, potentially allowing for lower effective concentrations. semanticscholar.org

Insecticidal Mechanisms (In Vitro Assays)

This compound and essential oils containing it have shown promise as natural insecticidal agents in in vitro studies. mdpi.comlookchem.comsmolecule.com The insecticidal activity is attributed to its effects on the insect nervous system. conicet.gov.ar One of the proposed mechanisms is the inhibition of acetylcholinesterase (AChE), a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). conicet.gov.arresearchgate.net Inhibition of AChE leads to the accumulation of acetylcholine at the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect. nih.gov Terpenes are known to interfere with key insect enzymes, disrupt development, and act as fumigants and contact toxins. researchgate.netmdpi.com

Cytotoxic Mechanisms (In Vitro Cancer Cell Line Studies)

In vitro studies using various cancer cell lines have highlighted the cytotoxic potential of this compound-type sesquiterpenoids. mdpi.commdpi.com Allo-aromadendrene, for instance, has been identified as a plausible cytotoxic agent against cancer cell lines. mdpi.com An oxygenated derivative, this compound oxide 2, demonstrated the ability to inhibit the growth of human epidermoid cancer cells (A431) and precancerous HaCaT cells in a concentration-dependent manner. researchgate.netnih.gov

The primary mechanism of cytotoxicity appears to be the induction of apoptosis, or programmed cell death. biocrick.comucr.ac.crnih.gov this compound oxide 2 was found to trigger apoptosis through the generation of intracellular reactive oxygen species (ROS). researchgate.netnih.gov This leads to a cascade of events including the loss of mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, the release of cytochrome c, and the activation of executioner caspases like caspase-3 and caspase-9, which ultimately leads to cell death. researchgate.netnih.govbiocrick.com Furthermore, this compound was shown to arrest the cell cycle at the G0/G1 phase. researchgate.netnih.gov

Table 1: In Vitro Antibacterial Activity of this compound & Eucalyptus globulus Fruit Oil (EGF)

| Microorganism | Compound | MIC (mg/mL) | Reference |

| Streptococcus pyogenes | This compound | 0.12 | uad.ac.id |

| Streptococcus pyogenes | EGF | 0.06 | uad.ac.id |

| MRSA (Clinical Isolates) | This compound | >4 | uad.ac.id |

| VRE Enterococcus faecalis | This compound | >4 | uad.ac.id |

| Staphylococcus aureus | EGF | 0.25 | uad.ac.id |

| Enterococcus faecalis | EGF | 0.5 | uad.ac.id |

MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci

Table 2: In Vitro Cytotoxic Activity of this compound Oxide 2

| Cell Line | Compound | Incubation Time | IC₅₀ (µM) | Reference |

| A431 (Human Epidermoid Cancer) | This compound oxide 2 | 72-h | 50 | researchgate.net |

| HaCaT (Precancerous) | This compound oxide 2 | 72-h | 76 | researchgate.net |

IC₅₀: The half maximal inhibitory concentration.

Induction of Apoptosis in Various Cancer Cell Lines (e.g., A431, HaCaT, MCF-7, A549, Daoy)

This compound-type sesquiterpenoids have shown the ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. For instance, this compound oxide 2 has been shown to induce apoptosis in human epidermoid carcinoma (A431) and precancerous keratinocyte (HaCaT) cell lines. nih.govresearchgate.net This effect is a cornerstone of its anticancer potential, as apoptosis is a key mechanism for eliminating malignant cells.

Similarly, other studies have highlighted the cytotoxic effects of this compound-related compounds on different cancer cell types. Research has indicated that certain this compound-type sesquiterpenes may possess anticancer properties against breast cancer (MCF-7), lung cancer (A549), and brain cancer (Daoy) cells in vitro. nih.gov The essential oil of Thymus vulgaris L. (Thyme), which contains this compound, has demonstrated cytotoxic and antiproliferative effects on MCF-7 breast cancer cells. acs.org The hexane (B92381) extract of Heliotropium bacciferum, containing various phytochemicals, also showed efficacy in inhibiting the growth of A549 and MCF-7 cancer cells. biolifesas.org

The induction of apoptosis is not limited to a single type of cancer. For example, low-molecular-weight peptides from Lablab purpureus (L.) Sweet have been shown to induce apoptosis in both A549 and MCF-7 cell lines. fstjournal.com.br This broad-spectrum activity suggests that this compound and related compounds may target fundamental pathways common to various cancers.

Table 1: In Vitro Apoptotic Activity of this compound-Type Sesquiterpenoids and Related Compounds in Various Cancer Cell Lines

| Compound/Extract | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| This compound oxide 2 | A431 (skin epidermoid carcinoma), HaCaT (precancerous keratinocytes) | Induces apoptosis and inhibits growth. | nih.govresearchgate.net |

| This compound-type sesquiterpenes | MCF-7 (breast cancer), A549 (lung cancer), Daoy (brain cancer) | Potential anticancer properties. | nih.gov |

| Thyme oil (containing this compound) | MCF-7 (breast cancer) | Cytotoxic and antiproliferative effects. | acs.org |

| Heliotropium bacciferum hexane extract | A549 (lung cancer), MCF-7 (breast cancer) | Inhibits cell growth. | biolifesas.org |

| Lablab purpureus peptides | A549 (lung cancer), MCF-7 (breast cancer) | Induces apoptosis. | fstjournal.com.br |

Modulation of Apoptosis-Related Proteins (e.g., Caspases, Bcl-2 Family Proteins)

The apoptotic activity of this compound-type sesquiterpenoids is mediated through the modulation of key proteins that regulate the cell death cascade. A significant finding is the activation of caspases, a family of proteases that execute the apoptotic process. Studies on this compound oxide 2 have shown that it leads to the activation of caspase-3 and caspase-9 in A431 and HaCaT cells. nih.govresearchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, further confirms the induction of apoptosis. nih.govresearchgate.net

Furthermore, these compounds influence the Bcl-2 family of proteins, which are critical regulators of the intrinsic (mitochondrial) pathway of apoptosis. Research has demonstrated that this compound oxide 2 treatment results in an increased Bax/Bcl-2 ratio. nih.govresearchgate.net Bax is a pro-apoptotic protein that promotes mitochondrial membrane permeabilization, while Bcl-2 is an anti-apoptotic protein. An elevated Bax/Bcl-2 ratio signifies a shift towards apoptosis. This is often accompanied by the release of cytochrome c from the mitochondria into the cytosol, a key step in the activation of the caspase cascade. nih.govresearchgate.net

Reactive Oxygen Species (ROS) Mediated Pathways in Cell Death

A crucial mechanism underlying the pro-apoptotic effects of this compound-type sesquiterpenoids involves the generation of reactive oxygen species (ROS). In vitro studies have shown that treatment with this compound oxide 2 leads to an accumulation of intracellular ROS in A431 and HaCaT cancer cells. nih.govresearchgate.net This increase in oxidative stress is directly linked to the induction of apoptosis.

The essential role of ROS in this process was confirmed by experiments where the apoptotic effect of this compound oxide 2 was blocked by the use of ROS inhibitors such as N-acetyl cysteine. nih.gov This indicates that the generation of ROS is a primary event that triggers the downstream apoptotic signaling, including the loss of mitochondrial membrane potential and subsequent activation of caspases. nih.gov

Inhibition of Cancer Cell Growth and Proliferation

Beyond inducing apoptosis, this compound-type sesquiterpenoids also inhibit the growth and proliferation of cancer cells. This compound oxide 2 has been observed to inhibit the colony formation ability of A431 and HaCaT cells in a concentration-dependent manner. nih.gov It also significantly inhibited the growth of multicellular tumor spheroids of these cell lines, which is a more representative model of in vivo tumors. nih.govresearchgate.net

This inhibition of proliferation is often associated with cell cycle arrest. For instance, this compound oxide 2 was found to induce cell cycle arrest at the G0/G1 phase in A431 and HaCaT cells. nih.govresearchgate.net By halting the progression of the cell cycle, these compounds prevent cancer cells from dividing and multiplying, thereby controlling tumor growth.

Ecological Roles and Chemosystematic Significance of Aromadendrene

Role in Plant Defense and Interspecies Communication

Aromadendrene and its related compounds are integral to a plant's ability to defend itself against herbivores and to communicate with other organisms in its environment.

Tricyclic this compound-type sesquiterpenoids, including this compound itself, exhibit insecticidal properties that contribute to plant defense. These volatile compounds are often released in substantial quantities when a plant is under attack by pests, acting as a protective mechanism. Research has highlighted the potential of these sesquiterpenes in agricultural applications for protecting crops against various pests.

While plants release volatile organic compounds (VOCs) in response to herbivory to attract natural enemies of the attacking herbivores, specific research directly linking this compound to the attraction of beneficial organisms such as pollinators or parasitoids is limited. In general, complex blends of volatiles are responsible for these interactions, and the specific role of this compound in this context is an area requiring further investigation. For instance, studies have shown that plants emit different volatile blends in response to different herbivores, which can specifically attract certain parasitoids. However, the contribution of this compound to these attractive blends is not yet fully elucidated.

This compound is a component of the volatile organic compounds (VOCs) emitted by various plant species. These emissions are not static and can be influenced by both biotic and abiotic factors. For example, mechanical injury to a plant can alter its VOC emission profile. In some non-storage plant species, wounding has been observed to lead to a decrease in the proportion of sesquiterpene emissions, including compounds like this compound, while increasing the share of other volatiles.

The emission rates of plant volatiles, including sesquiterpenes, are also influenced by environmental conditions such as temperature and light intensity. These factors can affect the volatility of the compounds and the physiological processes of the plant that lead to their release.

Table 1: Factors Influencing this compound Emission

| Factor | Effect on this compound Emission |

|---|---|

| Herbivory | Release can be induced as a defense mechanism. |

| Mechanical Injury | Can alter the proportion of this compound in the total VOC blend. In some species, a decrease is observed. |

| Temperature | Generally, higher temperatures increase the volatility and emission rates of sesquiterpenes. |

| Light Intensity | Can influence the biosynthesis and emission of volatile compounds. |

Chemosystematic Applications in Plant Taxonomy

The chemical composition of a plant, particularly its secondary metabolites, can provide valuable data for taxonomic classification. This compound and its isomers have proven useful in this regard.

The presence and relative abundance of this compound and its isomer, allo-aromadendrene, have been used to differentiate between plant species and to identify different chemical varieties, or chemotypes, within a single species. For example, in a study of Hypericum gaitii, populations were grouped into three distinct chemotypes based on the dominant compounds in their essential oils, with allo-aromadendrene being the defining component of one of these chemotypes tandfonline.com. This demonstrates the utility of these compounds in characterizing intraspecific chemical variability tandfonline.commdpi.com.

In some cases, this compound has been proposed as a chemical marker for identifying the quality of certain plant products, such as agarwood resin, where an increase in its content may correlate with a higher grade of the resin researchgate.net.

Table 2: Examples of this compound in Chemosystematics

| Plant Species | Chemosystematic Application | Key Compound(s) |

|---|---|---|

| Hypericum gaitii | Differentiation of intraspecific chemotypes. | Allo-aromadendrene |

| Aquilaria spp. (Agarwood) | Potential marker for resin quality. | This compound, Allothis compound (B1252756) |

Despite its utility, relying on this compound as a sole chemotaxonomic marker has its limitations. The chemical composition of plant essential oils can be highly variable, influenced by a range of factors including the plant's geographical origin, environmental conditions, and genetic makeup tandfonline.commdpi.com. This variability can lead to inconsistencies when using a single compound for classification purposes mdpi.com.

Therefore, while this compound is a useful tool in chemotaxonomy, it is most effective when used in conjunction with other taxonomic data, such as morphology and molecular markers, to provide a more comprehensive and accurate classification of plants florajournal.comnih.gov.

Advanced Analytical Methodologies in Aromadendrene Research

Integrated Analytical Platforms and Data Analysis

The complexity of natural extracts, such as essential oils where aromadendrene is commonly found, necessitates advanced analytical strategies for comprehensive chemical characterization. The sheer number of structurally similar compounds, including isomers, and the wide range of concentrations present a significant challenge for traditional single-dimension chromatographic methods. mdpi.com To overcome these limitations, researchers increasingly rely on integrated analytical platforms, which couple multiple separation and detection techniques, in conjunction with sophisticated data analysis methods to resolve, identify, and quantify constituents like this compound. researchgate.netchromatographytoday.com

Hyphenated techniques, which combine a separation method with a spectroscopic detection technology, form the core of these integrated platforms. chromatographytoday.com For volatile compounds like sesquiterpenes, Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational tool, enabling both separation and identification of individual components within a complex mixture. mdpi.commdpi.com However, to enhance separation power and resolve co-eluting compounds, which are common in essential oil analysis, more advanced multidimensional chromatography systems are employed. mdpi.compfigueiredo.org

Comprehensive two-dimensional gas chromatography (GC×GC) is a particularly powerful technique for analyzing complex volatile mixtures. beilstein-journals.org In GC×GC, the sample is subjected to two distinct separation columns with different selectivities, significantly increasing peak capacity and resolution. mdpi.combeilstein-journals.org This is often coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), which provides rapid, full-spectrum data acquisition, crucial for the fast-eluting peaks generated in the second dimension. beilstein-journals.orgresearchgate.net Such platforms, like Headspace Solid-Phase Microextraction (HS-SPME) combined with GC×GC-TOF-MS, have proven effective in identifying numerous sesquiterpene hydrocarbons, including this compound, in complex plant matrices like grape exocarp. beilstein-journals.orgbeilstein-journals.org Other integrated approaches include combining liquid chromatography (LC) with multidimensional gas chromatography (e.g., LC-GC-GC) to first fractionate a sample, reducing its complexity before detailed GC analysis. researchgate.net

The vast and complex datasets generated by these integrated platforms require advanced data analysis methods, collectively known as chemometrics, to extract meaningful chemical information. capes.gov.brmdpi.com These statistical and computational techniques are essential for interpreting data, identifying patterns, and correlating chemical profiles with specific properties or origins. litmaps.comnih.gov

Common chemometric methods applied in this compound research include: